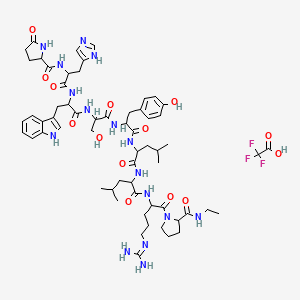
N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- is a chemical compound with the molecular formula C17H21N It is a derivative of naphthalenamine and is characterized by the presence of a tetrahydro-naphthalene ring system substituted with a phenyl group and a methylated amine group
Méthodes De Préparation
The synthesis of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-1-tetralone with an appropriate secondary amine, such as N-methylamine, in the presence of an acid catalyst like titanium tetrachloride (TiCl4) . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in amine derivatives.
Applications De Recherche Scientifique
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antidepressant properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biological Studies: The compound is used in studies related to neurotransmitter function and receptor binding, providing insights into the mechanisms of action of various psychoactive substances.
Mécanisme D'action
The mechanism of action of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- involves its interaction with neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation . By blocking serotonin reuptake, the compound increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression.
Comparaison Avec Des Composés Similaires
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- can be compared with other similar compounds, such as:
Sertraline: A well-known antidepressant that also inhibits serotonin reuptake.
Cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine: Another derivative with antidepressant properties.
The uniqueness of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- lies in its specific stereochemistry and the presence of a phenyl group, which can influence its binding affinity and selectivity for serotonin transporters.
Propriétés
IUPAC Name |
N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPZMLRGBVYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866283 |
Source


|
| Record name | N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)


![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)



![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)


![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
